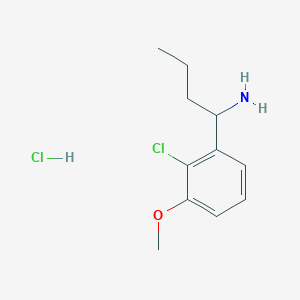
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride
Descripción general
Descripción
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride, commonly referred to as CMBA, is a synthetic compound that has been used in a variety of laboratory experiments and research studies. CMBA is a white, crystalline solid that is soluble in water and other organic solvents. It is a derivative of the phenethylamine family and is closely related to the stimulant drug methamphetamine. It has been used in a variety of scientific research applications, including pharmacological studies, biochemical research, and medical research.
Aplicaciones Científicas De Investigación
Polymer Materials
A study by (Takashi Kurata, Yong‐Jin Pu, & H. Nishide, 2007) detailed the synthesis of a polyphenylenevinylene derivative with a triarylamine pendant group via the Gilch reaction. This polymer exhibited reversible redox properties and formed a stable aminium polyradical under chemical oxidation, demonstrating its potential as a high molecular weight, high-spin organic polymer with solvent solubility and film-forming ability.
Organic Synthesis Techniques
Research on the kinetics and mechanisms of reactions involving methoxyphenyl and chlorophenyl substrates with alicyclic amines was conducted by (E. Castro, L. Leandro, N. Quesieh, & J. Santos, 2001). This work provided insights into the formation of zwitterionic and anionic intermediates, contributing to the understanding of reaction pathways in organic synthesis.
Asymmetric Synthesis
Asymmetric synthesis of pharmaceutical intermediates using chiral auxiliaries has been reported in studies such as those by (S. Sashikanth, V. Raju, S. Somaiah, P. S. Rao, & K. V. Reddy, 2013) and (V. Raju, S. Somaiah, S. Sashikanth, E. Laxminarayana, & K. Mukkanti, 2014). These studies highlight the role of specific amine hydrochlorides in the stereoselective synthesis of key pharmaceuticals.
Catalysis and Reaction Mechanisms
Investigations into the solvolysis reactions and nucleophilic additions involving chloro- and methoxy-substituted phenyl compounds were explored by (Z. Jia, H. Ottosson, Xiaohua Zeng, & A. Thibblin, 2002). This research provides valuable data on the reactivity and mechanism of transformations important in synthetic organic chemistry.
Synthesis of Silacyclohexanones
The synthesis of silacyclohexanones and related compounds as versatile building blocks for further chemical synthesis was described by (M. Fischer, C. Burschka, & R. Tacke, 2014). This work demonstrates the application of methoxyphenyl derivatives in the development of new materials and chemical intermediates.
Biocatalysis
A study by (Laurine Ducrot, M. Bennett, Adam A Caparco, J. Champion, A. Bommarius, A. Zaparucha, G. Grogan, & C. Vergne‐Vaxelaire, 2021) showcased the biocatalytic reductive amination of short-chain amines using amine dehydrogenases, highlighting the importance of such methodologies in the synthesis of chiral amines and amino alcohols.
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-3-5-9(13)8-6-4-7-10(14-2)11(8)12;/h4,6-7,9H,3,5,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOXIWCHVPPBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C(=CC=C1)OC)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-methoxyphenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)
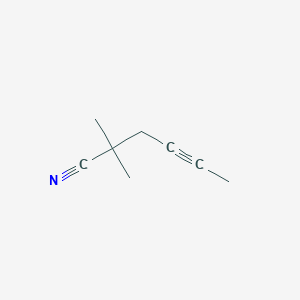
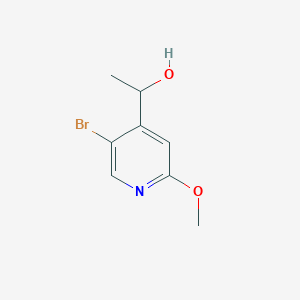
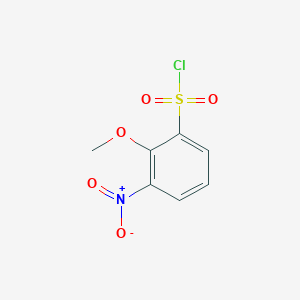

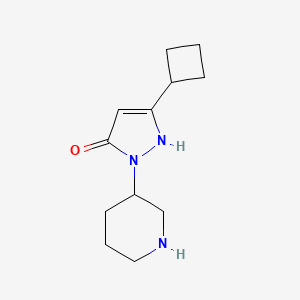
amine](/img/structure/B1471306.png)

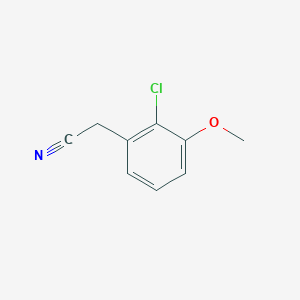
![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)
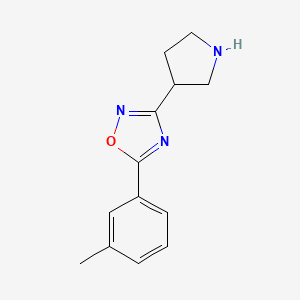


![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1471320.png)